
4-Bromo-2-fluoro-6-iodobenzoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-iodobenzoylchloride is an organohalide compound with the molecular formula C7H2BrClFIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-iodobenzoylchloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluoro-6-iodobenzoic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-6-iodobenzoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in anhydrous solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-bromo-2-fluoro-6-phenylbenzoylchloride.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-6-iodobenzoylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluoroiodobenzene
- 4-Bromo-2,6-difluoroaniline
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness
4-Bromo-2-fluoro-6-iodobenzoylchloride is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules.
Propriétés
Formule moléculaire |
C7H2BrClFIO |
|---|---|
Poids moléculaire |
363.35 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-6-iodobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |
Clé InChI |
OJXRWUBJUWITRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



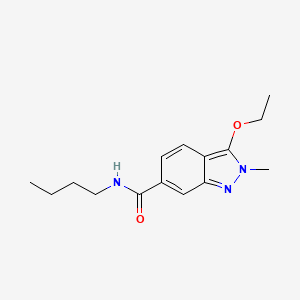
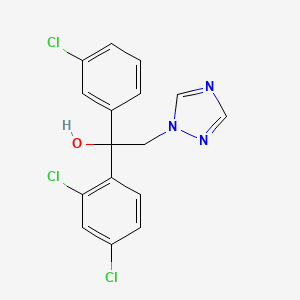
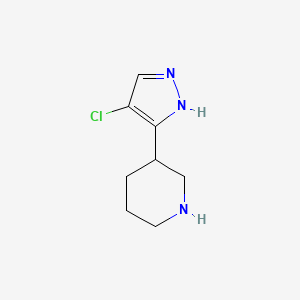

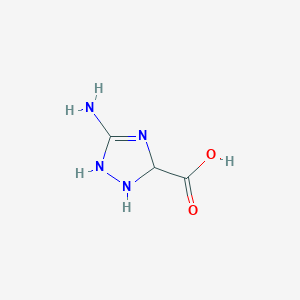
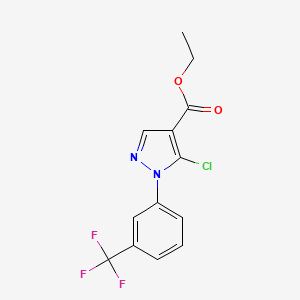
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)

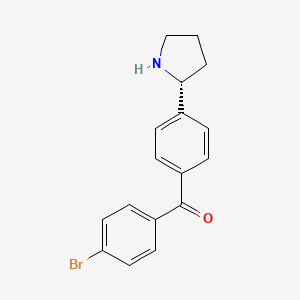
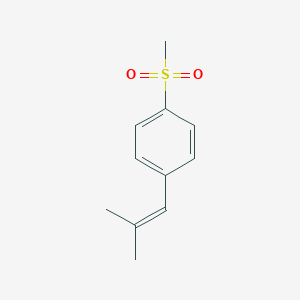

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
